molecular formula C19H15FN2O4S B13596823 2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid

2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid

Cat. No.: B13596823
M. Wt: 386.4 g/mol
InChI Key: ILNMMGMKNZVHFR-UHFFFAOYSA-N
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Description

2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound that features a biphenyl core substituted with a fluoro group, a pyridinylmethylsulfamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluoro group, and subsequent functionalization with the pyridinylmethylsulfamoyl and carboxylic acid groups. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield a ketone or aldehyde, while substitution of the fluoro group can introduce a variety of functional groups.

Scientific Research Applications

2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15FN2O4S

Molecular Weight

386.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-5-(pyridin-2-ylmethylsulfamoyl)benzoic acid

InChI

InChI=1S/C19H15FN2O4S/c20-18-7-2-1-6-17(18)13-9-14(19(23)24)11-16(10-13)27(25,26)22-12-15-5-3-4-8-21-15/h1-11,22H,12H2,(H,23,24)

InChI Key

ILNMMGMKNZVHFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3)C(=O)O)F

Origin of Product

United States

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